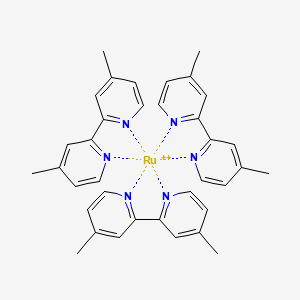

4-Methyl-2-(4-methylpyridin-2-yl)pyridine;ruthenium(2+)

説明

BenchChem offers high-quality 4-Methyl-2-(4-methylpyridin-2-yl)pyridine;ruthenium(2+) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-2-(4-methylpyridin-2-yl)pyridine;ruthenium(2+) including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C36H36N6Ru+2 |

|---|---|

分子量 |

653.8 g/mol |

IUPAC名 |

4-methyl-2-(4-methylpyridin-2-yl)pyridine;ruthenium(2+) |

InChI |

InChI=1S/3C12H12N2.Ru/c3*1-9-3-5-13-11(7-9)12-8-10(2)4-6-14-12;/h3*3-8H,1-2H3;/q;;;+2 |

InChIキー |

WUWVNHJPTGULIW-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=NC=C1)C2=NC=CC(=C2)C.CC1=CC(=NC=C1)C2=NC=CC(=C2)C.CC1=CC(=NC=C1)C2=NC=CC(=C2)C.[Ru+2] |

製品の起源 |

United States |

photophysical properties of 4-Methyl-2-(4-methylpyridin-2-yl)pyridine ruthenium(2+)

An In-Depth Technical Guide to the Photophysical Properties of [Ru(dmbpy)₃]²⁺

Executive Summary

The coordination complex tris(4,4'-dimethyl-2,2'-bipyridine)ruthenium(II) —systematically derived from the ligand 4-Methyl-2-(4-methylpyridin-2-yl)pyridine (commonly abbreviated as dmbpy or dmb)—represents a cornerstone in modern photochemistry. Compared to its unsubstituted parent complex, [Ru(bpy)₃]²⁺, the[Ru(dmbpy)₃]²⁺ architecture exhibits enhanced photophysical metrics, including a longer excited-state lifetime and a higher luminescence quantum yield.

This whitepaper provides an authoritative synthesis of the photophysical dynamics, structural causality, and experimental methodologies associated with[Ru(dmbpy)₃]²⁺. It is designed for researchers and drug development professionals leveraging transition metal complexes for photocatalysis, photodynamic therapy (PDT), and luminescent biosensing.

Structural Causality and Electronic Grounding

The fundamental photophysical properties of ruthenium(II) polypyridyl complexes are governed by the interplay between Metal-to-Ligand Charge Transfer (MLCT) states and Metal-Centered (MC) d-d excited states.

In [Ru(dmbpy)₃]²⁺, the addition of electron-donating methyl groups at the 4 and 4' positions of the bipyridine rings fundamentally alters the electronic landscape[1].

-

Inductive Effects: The methyl groups increase the electron density on the bipyridine ligands, which slightly raises the energy of the ligand-centered π∗ orbitals.

-

State Destabilization: Crucially, the increased basicity and steric profile of the dmbpy ligand strengthen the ligand field ( Δoct ). This selectively destabilizes the non-radiative ³MC (metal-centered) states, pushing them higher in energy relative to the emissive ³MLCT state.

-

The Energy Gap Law: By increasing the thermal activation barrier between the ³MLCT and the deactivating ³MC states, thermal quenching at room temperature is significantly suppressed. This structural modification is the direct causal factor for the extended excited-state lifetime and elevated quantum yield observed in [Ru(dmbpy)₃]²⁺ compared to[Ru(bpy)₃]²⁺[2].

Quantitative Photophysical Profile

The photophysical signature of [Ru(dmbpy)₃]²⁺ is characterized by strong visible region absorption and a long-lived, highly emissive triplet state. The table below synthesizes the consensus quantitative data for the homoleptic complex.

| Photophysical Parameter | Value / Characteristic | Environmental Condition |

| Absorption Maximum ( λabs ) | ~458 nm (MLCT band) | Acetonitrile / DMF[3] |

| Emission Maximum ( λem ) | 622 nm (³MLCT emission) | Deaerated Acetonitrile[4] |

| Excited-State Lifetime ( τ ) | 807 ns – 950 ns | Deaerated Acetonitrile / DMF[4][5] |

| Aerated Lifetime ( τair ) | ~164 ns – 190 ns | Aerated DMF (O₂ quenching)[3][4] |

| Luminescence Quantum Yield ( Φ ) | 7.3% – 9.1% (0.073 - 0.091) | Deaerated Acetonitrile[4][6] |

| Redox Potential ( RuIII/RuII ) | ~1.10 V vs. SCE | Acetonitrile[7] |

Photophysical Dynamics Workflow

Upon excitation into the singlet MLCT state (¹MLCT), the complex undergoes rapid, near-unity Intersystem Crossing (ISC) to the lowest-lying triplet MLCT state (³MLCT) due to the strong spin-orbit coupling provided by the heavy ruthenium core.

Photophysical dynamics and electron transfer pathways of the [Ru(dmbpy)3]2+ complex.

Applications in Photocatalysis and Bio-Sensing

The robust ³MLCT state of [Ru(dmbpy)₃]²⁺ makes it a premier candidate for single-electron transfer (SET) reactions and energy transfer applications.

-

Photoinduced Electron Transfer (PET): The complex is highly efficient at transferring electrons to biological and chemical acceptors. For instance, the luminescence of [Ru(dmbpy)₃]²⁺ is dynamically quenched by quinones at diffusion-controlled rates ( kq≈109 M−1s−1 )[3]. This property is heavily exploited in the design of luminescent biosensors and redox probes.

-

Photoredox Catalysis: In synthetic organic chemistry,[Ru(dmbpy)₃]²⁺ is utilized as a photoredox catalyst for complex transformations, such as photoinduced[3+2] cycloadditions[8]. Its wide-band absorption allows it to harness visible light efficiently, driving radical chain mechanisms with high turnover numbers.

-

Energy Transfer Arrays: By tethering secondary chromophores (such as pyrene or anthracene) to the dmbpy ligand, researchers create artificial light-harvesting arrays. The ³MLCT state of the ruthenium core can undergo reversible triplet-triplet energy transfer with the appended organic chromophores, drastically extending the apparent excited-state lifetime into the microsecond regime[9].

Experimental Protocols: Characterizing Photophysical Metrics

To ensure high-fidelity, reproducible data, the characterization of[Ru(dmbpy)₃]²⁺ must follow strict optical protocols. The following methodology outlines a self-validating system for determining excited-state lifetimes and quantum yields.

Step-by-Step Methodology

1. Sample Preparation & Optical Density Control

-

Prepare a stock solution of ₂ in spectroscopic-grade acetonitrile.

-

Critical Causality: Dilute the sample until the absorbance at the excitation wavelength (e.g., 450 nm) is strictly ≤0.1 . This prevents inner-filter effects (self-absorption) which artificially deflate quantum yield measurements and distort emission spectra.

2. Deoxygenation (Argon Purging)

-

Transfer 3.0 mL of the sample to a quartz cuvette equipped with a septum seal.

-

Purge the solution with solvent-saturated Argon gas for a minimum of 20 minutes.

-

Critical Causality: Molecular oxygen ( 3O2 ) is a potent triplet quencher. Failure to deoxygenate will result in a heavily truncated lifetime (~190 ns instead of ~900 ns) due to energy transfer generating singlet oxygen ( 1O2 )[4].

3. Steady-State Emission & Quantum Yield ( Φ )

-

Record the emission spectrum from 500 nm to 800 nm using a spectrofluorometer.

-

Calculate the relative quantum yield using a standard reference (e.g.,[Ru(bpy)₃]²⁺ in water, Φ=0.042 , or in MeCN, Φ=0.062 ) using the optically matched equation:

Φunk=Φstd×(IstdIunk)×(AunkAstd)×(ηstd2ηunk2)

4. Time-Correlated Single Photon Counting (TCSPC)

-

Excite the sample using a pulsed diode laser (e.g., 405 nm or 450 nm).

-

Monitor the decay at the emission maximum (622 nm).

-

Fit the resulting decay curve to a mono-exponential decay function ( I(t)=I0e−t/τ ) to extract the intrinsic ³MLCT lifetime.

Standardized workflow for characterizing the photophysical properties of ruthenium(II) complexes.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Ruthenium Picolinate Complex as a Redox Photosensitizer With Wide-Band Absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 8. pubs.acs.org [pubs.acs.org]

- 9. nathan.instras.com [nathan.instras.com]

Electrochemical Profiling of Ruthenium(II) 4,4'-Dimethyl-2,2'-Bipyridine Complexes: Redox Potentials and Experimental Workflows

Executive Summary

In the fields of photoredox catalysis, artificial photosynthesis, and biosensor development, ruthenium(II) polypyridyl complexes serve as benchmark electron-transfer mediators. Among these, the heteroleptic and homoleptic derivatives of 4,4'-dimethyl-2,2'-bipyridine (dmbpy) are particularly valuable. The addition of methyl groups to the bipyridine scaffold provides a precise method for tuning the thermodynamic driving force of the complex. This technical guide explores the causal relationship between ligand structure and redox potential in [Ru(dmbpy)3]2+ , detailing the quantitative electrochemical landscape and providing a self-validating cyclic voltammetry protocol for rigorous laboratory characterization.

Mechanistic Principles of Redox Tuning

The thermodynamic capacity of a photoredox catalyst to oxidize or reduce a substrate is dictated by its ground- and excited-state redox potentials. For [Ru(dmbpy)3]2+ , the 4,4'-dimethyl-2,2'-bipyridine ligands exert a strong inductive effect compared to the unsubstituted parent complex, [Ru(bpy)3]2+ [1].

The Causality of Ligand Substitution: Electron-donating methyl groups push electron density into the central RuII metal core. This added electron density destabilizes the metal-centered t2g highest occupied molecular orbital (HOMO). Because the HOMO is higher in energy, it requires less energy to remove an electron; thus, the RuIII/RuII oxidation potential is shifted cathodically (made less positive)[1]. Consequently, [Ru(dmbpy)3]2+ is easier to oxidize to RuIII than [Ru(bpy)3]2+ .

Conversely, the lowest unoccupied molecular orbital (LUMO), which is primarily localized on the bipyridine ligands, is also destabilized by the electron-donating methyl groups. This makes the addition of an electron more difficult, shifting the RuII/RuI reduction potential to a more negative value[2]. This precise electronic tuning allows researchers to match the catalyst's redox window to specific late-stage functionalization targets in drug development.

Quantitative Data: Redox Potential Reference Table

The following table summarizes the critical redox potentials for [Ru(dmbpy)3]2+ across its various oxidation states, highlighting its capacity for both oxidative and reductive quenching pathways.

Table 1: Comparative Redox Potentials of [Ru(dmbpy)3]2+

| Redox Couple | Process Type | Potential (V vs. SCE) | Potential (V vs. Fc/Fc+ ) |

| RuIII/RuII | Ground State Oxidation | +1.29 V | +0.74 V |

| RuII/RuI | Ground State Reduction | -1.33 V | N/A |

| ∗RuII/RuIII | Excited State Oxidative Quenching | -0.81 V | N/A |

| ∗RuII/RuI | Excited State Reductive Quenching | +0.77 V | N/A |

Note: Potentials are derived from measurements in non-aqueous solvents (e.g., Acetonitrile or DMA) and may exhibit slight solvatochromic shifts depending on the specific electrolyte environment[2],[1].

Photoredox Quenching Pathways

Upon absorption of visible light, [Ru(dmbpy)3]2+ undergoes a Metal-to-Ligand Charge Transfer (MLCT), elevating it to a long-lived triplet excited state ( ∗RuII ). From this state, the complex can act as either an oxidant or a reductant depending on the substrate, as mapped in the workflow below.

Figure 1: Photoredox quenching pathways and electron transfer cycle of [Ru(dmbpy)3]2+.

Self-Validating Experimental Protocol: Cyclic Voltammetry

To accurately determine the redox potentials of [Ru(dmbpy)3]2+ for proprietary applications, a rigorous Cyclic Voltammetry (CV) protocol is required. Relying solely on a pseudo-reference electrode (like an Ag/AgCl wire) introduces critical failure points: potential drift due to solvent evaporation, frit clogging, or junction potential variations. To ensure trustworthiness , this protocol integrates Ferrocene ( Fc ) as an internal standard, creating a self-validating system where all potentials are internally calibrated[3].

Materials & Setup

-

Working Electrode (WE): Glassy carbon disk.

-

Counter Electrode (CE): Platinum wire.

-

Reference Electrode (RE): Ag/AgCl (non-aqueous)[3].

-

Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate ( TBAPF6 ) in anhydrous acetonitrile[4].

Step-by-Step Methodology

-

Electrode Preparation: Mechanically polish the glassy carbon WE using a 0.05 µm alumina slurry on a microcloth polishing pad. Rinse thoroughly with deionized water and sonicate in pure acetonitrile for 2 minutes.

-

Causality: A pristine, electrochemically active surface ensures diffusion-controlled kinetics and minimizes peak separation ( ΔEp ). Residual alumina acts as an insulator, artificially dampening the current response[3].

-

-

Background Profiling: Fill the electrochemical cell with 5 mL of the 0.1 M TBAPF6 electrolyte solution. Purge with dry N2 or Argon for 10 minutes to deoxygenate the system. Run a background scan from -2.00 V to +1.60 V at a scan rate of 50 mV/s.

-

Causality: Dissolved oxygen is highly electroactive and will produce a broad, irreversible reduction wave around -1.0 V, which masks the RuII/RuI reduction event. The background scan establishes the operational potential window of the solvent[3].

-

-

Analyte Measurement: Add 2 to the cell to achieve a 1.0 mM concentration. Purge the solution for an additional 2 minutes. Scan the potential at varying scan rates (10, 20, 50, 100, and 250 mV/s). Record the anodic ( Epa ) and cathodic ( Epc ) peak potentials for the RuIII/RuII couple[3].

-

Internal Calibration (Self-Validation): Spike the solution with 1.0 mM Ferrocene. Run a final CV scan capturing both the Ruthenium and Ferrocene redox events.

-

Causality: Ferrocene undergoes a highly reversible, well-documented one-electron oxidation ( Fc+/Fc ). By measuring both species in the exact same solution matrix, any drift in the reference electrode is mathematically canceled out[3].

-

-

Data Processing: Calculate the half-wave potential ( E1/2 ) for the complex using the equation E1/2=(Epa+Epc)/2 . Report the final value relative to the Fc+/Fc couple by subtracting the E1/2 of Ferrocene from the E1/2 of the Ruthenium complex. A peak separation ( ΔEp=∣Epa−Epc∣ ) of approximately 59 mV at 25°C confirms a chemically and electrochemically reversible one-electron transfer[1].

References

- Cyclic Voltammetry of[Ru(bpy)

- Source: acs.

- Precise analyses of photoelectrochemical reactions on particulate Zn0.25Cd0.

- Supporting Information: Tuning the Excited-State Deactivation Pathways of Binuclear Ruthenium(II)

Sources

- 1. Precise analyses of photoelectrochemical reactions on particulate Zn 0.25 Cd 0.75 Se photoanodes in nonaqueous electrolytes using Ru bipyridyl complex ... - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00511B [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 4. rsc.org [rsc.org]

Photophysical Profiling of [Ru(dmbpy)3]²⁺ in Acetonitrile: A Comprehensive Technical Guide

Executive Summary

Ruthenium(II) polypyridyl complexes have revolutionized the fields of photoredox catalysis, molecular imaging, and photoactivated chemotherapy (PACT). Among these, Ruthenium tris(4,4'-dimethyl-2,2'-bipyridine) —commonly denoted as [Ru(dmbpy)₃]²⁺ —serves as a critical photosensitizer. The introduction of electron-donating methyl groups at the 4,4'-positions of the bipyridine framework subtly alters the electronic landscape of the complex, lowering the oxidation potential and shifting the metal-to-ligand charge transfer (MLCT) transitions relative to the parent[Ru(bpy)₃]²⁺ complex.

This whitepaper provides an in-depth, authoritative analysis of the absorption and emission spectra of [Ru(dmbpy)₃]²⁺ in acetonitrile (MeCN), detailing the mechanistic causality behind its photophysical behavior and providing field-proven, self-validating experimental protocols for its characterization.

Electronic Structure and Photophysical Fundamentals

To harness [Ru(dmbpy)₃]²⁺ for biological probes or photoredox applications, one must first understand the origin of its spectral signatures. The photophysics of this complex are governed by the interplay between the ruthenium metal center (a d6 transition metal) and the π -accepting dmbpy ligands.

The Role of the 4,4'-Dimethyl Substitution

The methyl groups on the dmbpy ligand exert a positive inductive effect (+I). This electron-donating nature increases the electron density on the bipyridine rings, which in turn makes the ruthenium center more electron-rich. Consequently, the Ru(II)/Ru(III) oxidation potential is shifted to more negative values compared to [Ru(bpy)₃]²⁺.

Upon photon absorption, an electron is promoted from the metal-centered t2g orbitals to the ligand-centered π∗ orbitals. This transition generates a Singlet Metal-to-Ligand Charge Transfer (¹MLCT) state. Due to the heavy-atom effect of the ruthenium core, strong spin-orbit coupling induces rapid, near-unity intersystem crossing (ISC) to the lowest-lying Triplet Metal-to-Ligand Charge Transfer (³MLCT) state. It is from this long-lived ³MLCT state that the complex exhibits its characteristic phosphorescence and participates in bimolecular electron transfer reactions [1].

Figure 1: Jablonski diagram illustrating the photophysical logic of[Ru(dmbpy)₃]²⁺.

Absorption Characteristics in Acetonitrile

Acetonitrile is the solvent of choice for characterizing ruthenium polypyridyl complexes due to its wide electrochemical window, optical transparency in the UV-Vis region, and ability to stabilize charge-separated states without coordinating to the metal center.

The UV-Vis absorption spectrum of [Ru(dmbpy)₃]²⁺ in MeCN is characterized by three distinct regions:

-

Ligand-Centered (LC) π−π∗ Transitions (~285 nm): Intense absorption bands in the UV region arise from intra-ligand transitions within the dmbpy framework. These are highly allowed transitions with large molar extinction coefficients ( ϵ>80,000 M−1cm−1 ).

-

Metal-Centered (MC) d-d Transitions (~350 nm): These are Laporte-forbidden transitions resulting in weak absorption shoulders. They represent the promotion of electrons within the split d -orbitals of the Ru(II) core.

-

Metal-to-Ligand Charge Transfer (MLCT) Band (~458 nm): The broad, intense band in the visible region (peaking at approximately 458–459 nm) is the hallmark of the dπ→π∗ MLCT transition [2]. The slight bathochromic (red) shift relative to [Ru(bpy)₃]²⁺ (~452 nm) reflects the altered HOMO-LUMO gap induced by the methyl substituents.

Emission Profile and Excited-State Dynamics

The emission of [Ru(dmbpy)₃]²⁺ is exclusively phosphorescent, originating from the lowest-energy ³MLCT state.

-

Emission Maximum: When excited at its MLCT maximum in MeCN, the complex exhibits a broad emission band centered between 608 nm and 630 nm [3]. This significant Stokes shift prevents self-absorption and is indicative of structural reorganization in the excited state.

-

Excited-State Lifetime ( τ ): In deaerated acetonitrile, the ³MLCT lifetime is typically in the sub-microsecond regime (hundreds of nanoseconds). Because the ³MLCT state is highly susceptible to quenching by molecular oxygen (forming singlet oxygen, 1O2 ), rigorous deaeration is mandatory for accurate lifetime measurements.

-

Quantum Yield ( Φ ): The luminescence quantum yield in deaerated MeCN is generally around 0.06 to 0.08. The non-radiative decay pathways are partially mediated by thermal population of the higher-lying Triplet Metal-Centered (³MC) state, which can also lead to ligand photodissociation—a property actively exploited in photoactivated chemotherapy (PACT) [4].

Summary of Photophysical Data

| Parameter | Value in Acetonitrile (MeCN) | Physical Significance |

| Absorption Maximum ( λabs ) | ~458 - 459 nm | Energy required for S0→1MLCT excitation. |

| Emission Maximum ( λem ) | ~608 - 630 nm | Energy released during 3MLCT→S0 relaxation. |

| Stokes Shift | ~150 - 170 nm | Indicates excited-state structural reorganization. |

| Excited State Nature | 3MLCT | Facilitates long-lived bimolecular electron transfer. |

Experimental Protocols: Spectroscopic Characterization

To ensure data integrity, the following step-by-step methodology incorporates self-validating checks (e.g., inner-filter effect mitigation and oxygen exclusion) critical for reproducible photophysical profiling.

Workflow: UV-Vis and Emission Spectroscopy

Step 1: Reagent Preparation

-

Synthesize or procure high-purity ₂. The hexafluorophosphate (PF₆⁻) counterion is preferred as it ensures excellent solubility in acetonitrile and prevents ion-pairing artifacts common with chloride salts.

-

Prepare a concentrated stock solution (~1 mM) in spectroscopic-grade MeCN.

Step 2: Sample Dilution & Inner-Filter Validation

-

Dilute the stock solution to a working concentration of ~10–20 µM.

-

Self-Validating Check: Measure the absorbance at the intended excitation wavelength (458 nm). Ensure A458<0.1 in a 1 cm pathlength quartz cuvette. This strictly prevents the inner-filter effect, which would otherwise artificially truncate the emission intensity and distort the quantum yield calculations.

Step 3: Deaeration (Critical for Emission & Lifetime)

-

Transfer the diluted sample to a quartz cuvette equipped with a septum seal.

-

Purge the solution with high-purity Argon or Nitrogen gas for a minimum of 30 minutes.

-

Causality: Molecular oxygen ( 3O2 ) diffuses at diffusion-controlled rates ( ∼1010 M−1s−1 ) and will rapidly quench the ³MLCT state, drastically reducing both the emission intensity and the measured lifetime.

Step 4: Spectral Acquisition

-

Absorption: Scan from 250 nm to 750 nm using a double-beam UV-Vis spectrophotometer. Baseline correct against pure MeCN.

-

Emission: Excite the sample at 458 nm using a spectrofluorometer. Record the emission spectrum from 500 nm to 800 nm. Set excitation and emission slit widths to achieve a spectral bandwidth of ~2–5 nm.

Figure 2: Step-by-step experimental workflow for the photophysical characterization of [Ru(dmbpy)₃]²⁺.

Implications for Drug Development and Catalysis

The precise photophysical properties of [Ru(dmbpy)₃]²⁺ make it a highly tunable scaffold for advanced applications:

-

Photoactivated Chemotherapy (PACT): By understanding the energy gap between the ³MLCT and the dissociative ³MC states, researchers can design prodrugs that remain inert in the dark but eject a ligand upon irradiation, binding to cellular DNA and inducing apoptosis [4].

-

Photoredox Catalysis: The long-lived ³MLCT state and the tailored Ru(II)/Ru(III) oxidation potential allow [Ru(dmbpy)₃]²⁺ to act as a potent single-electron transfer (SET) agent in organic synthesis and artificial photosynthesis [1].

-

Biological Probes: The large Stokes shift and visible-light excitation minimize autofluorescence when imaging biological tissues, making dmbpy-derivatives excellent candidates for luminescent cellular probes.

References

-

Precise analyses of photoelectrochemical reactions on particulate Zn0.25Cd0.75Se photoanodes in nonaqueous electrolytes using Ru bipyridyl complexes as a probe. Royal Society of Chemistry (RSC). URL:[Link]

-

Photoinduced Electron-Transfer Reactions of Platinum(II) Terpyridyl Complexes. Researcher.life. URL:[Link]

-

Investigation on the photoinduced chemical reaction between p-quinones and [Ru(dmbpy)3]2+. Researcher.life. URL:[Link]

-

Influence of the Steric Bulk and Solvent on the Photoreactivity of Ruthenium Polypyridyl Complexes Coordinated to l-Proline. ACS Publications / National Institutes of Health (NIH). URL:[Link]

Photophysical Characterization and Excited State Lifetime Measurement of Ruthenium Dimethylbipyridine

Executive Summary

Ruthenium polypyridyl complexes, specifically tris(4,4′-dimethyl-2,2′-bipyridine)ruthenium(II) — commonly denoted as [Ru(dmbpy)3]2+ — are cornerstone photosensitizers in photoredox catalysis, artificial photosynthesis, and molecular probe development. The addition of electron-donating methyl groups to the bipyridine ligands fundamentally alters the electronic landscape of the complex compared to its parent[Ru(bpy)3]2+, shifting its Metal-to-Ligand Charge Transfer (MLCT) absorption and extending its excited state lifetime[1][2].

For researchers and drug development professionals utilizing photoredox methodologies, precise measurement of the excited state lifetime ( τ ) is non-negotiable. It dictates the diffusion radius of the excited species and the thermodynamic feasibility of single-electron transfer (SET) events. This whitepaper provides an authoritative, self-validating guide to the photophysical profiling and lifetime measurement of[Ru(dmbpy)3]2+.

Photophysical Profile and Mechanistic Causality

The photophysics of[Ru(dmbpy)3]2+ are governed by the excitation of an electron from the metal-centered d -orbitals to the ligand-centered π∗ orbitals, creating a Singlet Metal-to-Ligand Charge Transfer ( 1 MLCT) state. Due to strong spin-orbit coupling facilitated by the heavy ruthenium atom, this state undergoes rapid, near-unity intersystem crossing (ISC) to a lower-energy Triplet state ( 3 MLCT)[3].

The extended lifetime of [Ru(dmbpy)3]2+ compared to[Ru(bpy)3]2+ is causally linked to the inductive effect of the methyl groups. These groups raise the energy of the 3 MLCT state, thereby increasing the energy gap between the luminescent 3 MLCT state and the non-radiative, deactivating Metal-Centered ( 3 MC) state. This suppression of non-radiative decay pathways results in a highly stable, long-lived triplet species capable of bimolecular electron transfer[4].

Quantitative Photophysical Data

The following table synthesizes the benchmark photophysical properties of [Ru(dmbpy)3]2+ across different microenvironments[1][2][3].

| Parameter | Value | Solvent / Condition |

| Absorption Maximum ( λabs ) | 458 nm | Aqueous[1] |

| Emission Maximum ( λem ) | 605 – 608 nm | Aqueous / DMF[1][3] |

| Excited State Lifetime ( τ ) | ~360 ns | Aqueous (Aerated)[1] |

| Excited State Lifetime ( τ ) | ~940 ns | Aqueous (Deaerated)[2] |

| Excited State Lifetime ( τ ) | 164 ns | DMF (Aerated)[3] |

| Bimolecular Quenching ( kq ) | ∼109−1010M−1s−1 | Aqueous (with Quinones)[5] |

Experimental Workflows for Lifetime Measurement

To ensure scientific integrity, lifetime measurements must be conducted using self-validating systems that account for inner-filter effects, oxygen quenching, and detector response limits.

Protocol A: Time-Correlated Single Photon Counting (TCSPC)

TCSPC is the gold standard for measuring the phosphorescence decay of the 3 MLCT state.

1. Sample Preparation & Concentration Control:

-

Prepare a 1.0×10−5 M solution of [Ru(dmbpy)3]2+ in the desired solvent (e.g., HPLC-grade water or acetonitrile).

-

Causality: Concentrations exceeding 10−4 M lead to self-quenching and inner-filter effects (reabsorption of emitted photons), which artificially truncate the measured lifetime.

2. Rigorous Deaeration:

-

Transfer 3 mL of the solution to a quartz cuvette equipped with a septum. Purge the solution with high-purity Argon or Nitrogen gas for a minimum of 30 minutes.

-

Causality: Molecular oxygen ( O2 ) is a potent triplet quencher. Failure to deaerate will result in energy transfer to O2 (forming singlet oxygen), reducing the lifetime from ~940 ns down to ~360 ns[1][2].

3. Instrumental Acquisition:

-

Excitation: Use a pulsed picosecond or nanosecond diode laser (e.g., 375 nm or 450 nm) operating at a repetition rate of 1 MHz.

-

Emission: Set the emission monochromator to the peak maximum (605 nm).

-

Detection: Collect photons until the peak channel reaches at least 10,000 counts to ensure statistical robustness (Poisson distribution).

4. Data Deconvolution:

-

Fit the resulting decay curve using a single-exponential decay function: I(t)=I0e−t/τ . Ensure the goodness-of-fit ( χ2 ) is between 0.9 and 1.2.

Fig 1. Step-by-step TCSPC workflow for measuring excited state lifetimes.

Protocol B: Transient Absorption Spectroscopy (Laser Flash Photolysis)

While TCSPC monitors the emission of the excited state, Transient Absorption (TA) monitors the non-emissive dynamics and radical formation during quenching events[5].

1. Excitation:

-

Excite the deaerated sample using the third harmonic of an Nd:YAG laser (355 nm, ~10 ns pulse width)[5].

2. Probe & Observation:

-

Pass a continuous Xenon probe beam orthogonally through the sample.

-

Monitor the transient kinetics at two critical wavelengths:

-

450 nm (Bleach): Represents the depletion of the ground state 1 MLCT absorption. The recovery of this bleach corresponds to the lifetime of the excited state.

-

370 nm (Positive Absorption): In the presence of a reductive quencher, this peak confirms the formation of the reduced bipyridyl radical anion[5].

-

Mechanistic Insights: Oxidative Quenching Kinetics

In photoredox drug development, [Ru(dmbpy)3]2+ is rarely used in isolation; it is coupled with quenchers (e.g., quinones, persulfates, or amine donors)[3][6]. The efficiency of this electron transfer is evaluated using the Stern-Volmer relationship:

II0=ττ0=1+kqτ0[Q]

Where I0 and τ0 are the emission intensity and lifetime in the absence of the quencher, [Q] is the quencher concentration, and kq is the bimolecular quenching rate constant. For [Ru(dmbpy)3]2+ interacting with 1,4-benzoquinone, the quenching is strictly oxidative, yielding a Ru(III) species and a semiquinone radical anion, with kq approaching the diffusion-controlled limit ( ∼1010M−1s−1 in micellar media)[5].

Fig 2. Photophysical pathways and oxidative quenching of [Ru(dmbpy)3]2+.

References

-

Int. J. Adv. Res. 5(2), 843-847 - Absorption maximum, emission maximum and lifetime of[Ru(NN)3]2+ in aqueous medium.[1] URL: [Link]

-

CORE (2020) - Luminescence quenching of tris(4,4ʹ-dimethyl-2,2ʹ-bipyridyl)ruthenium(II) complex with quinones.[3] URL: [Link]

-

SCIRP (2019) - Micellar Effect on Photoinduced Electron Transfer Reactions of Ruthenium(II) Polypyridyl Complexes with Quinones.[5] URL: [Link]

-

ACS Publications (2017) - Influence of the Steric Bulk and Solvent on the Photoreactivity of Ruthenium Polypyridyl Complexes.[4] URL: [Link]

-

University of Birmingham - A Unidirectional Energy Transfer Cascade Process in a Ruthenium Junction.[2] URL: [Link]

-

ACS Publications (2013) - Mechanism of the Quenching of the Tris(bipyridine)ruthenium(II) Emission by Persulfate.[6] URL: [Link]

Sources

- 1. journalijar.com [journalijar.com]

- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Micellar Effect on Photoinduced Electron Transfer Reactions of Ruthenium(II) Polypyridyl Complexes with Quinones: Effect of CTAB [scirp.org]

- 6. pubs.acs.org [pubs.acs.org]

Synthesis Pathway for 4-Methyl-2-(4-methylpyridin-2-yl)pyridine;ruthenium(2+)

The Strategic Role of the [Ru(dmbpy)₃]²⁺ Architecture

The coordination complex 4-Methyl-2-(4-methylpyridin-2-yl)pyridine;ruthenium(2+) —systematically recognized in the literature as [Ru(dmbpy)₃]²⁺ (where dmbpy = 4,4'-dimethyl-2,2'-bipyridine)—is a cornerstone photosensitizer and redox-active probe. Compared to the unsubstituted parent complex [Ru(bpy)₃]²⁺, the addition of electron-donating methyl groups at the 4,4'-positions of the bipyridine rings slightly destabilizes the ground state, cathodically shifting the Ru(II/III) oxidation potential and increasing the complex's lipophilicity. These tuned properties make it highly desirable for advanced 1[1].

Designing a robust synthesis for this homoleptic complex requires navigating the strict kinetic boundaries of transition metal coordination chemistry. This whitepaper outlines a self-validating, high-yield synthetic protocol designed for researchers scaling up photocatalysts or metallodrug precursors.

Mechanistic Causality: Overcoming Kinetic Inertness

The synthesis of [Ru(dmbpy)₃]²⁺ from a commercially viable Ru(III) salt (typically RuCl₃·3H₂O) is not a simple substitution reaction; it is a redox-coupled coordination process.

Ruthenium(III) is a d5 system and is kinetically labile, allowing for initial ligand exchange. However, upon coordination with the first equivalents of the strongly π -accepting dmbpy ligands, the metal center is reduced to Ruthenium(II). Ru(II) is a low-spin d6 system, which possesses maximum crystal field stabilization energy (CFSE). This makes the intermediate bis-complex,[Ru(dmbpy)₂Cl₂], highly kinetically inert .

To force the substitution of the remaining chloride ligands with the third, sterically demanding dmbpy ligand, significant thermal energy is required. This causality dictates the use of high-boiling solvents like ethylene glycol, which uniquely serves a dual purpose: it acts as the high-temperature reaction medium and provides the reducing equivalents necessary for the Ru(III) → Ru(II) transition, a standard approach in2[2].

Stepwise coordination mechanism of dmbpy ligands to the Ru(II) center.

Self-Validating Experimental Protocol

To ensure reproducibility, the following protocol incorporates built-in validation checkpoints. The procedure yields the hexafluorophosphate (PF₆⁻) salt, which is preferred for its high solubility in aprotic organic solvents (e.g., acetonitrile, dichloromethane) used in 3[3].

Workflow for the synthesis and anion metathesis of [Ru(dmbpy)3]2+.

Step-by-Step Methodology

Reagents Required: Ruthenium(III) chloride trihydrate (RuCl₃·3H₂O), 4,4'-dimethyl-2,2'-bipyridine (dmbpy), Ethylene glycol, Ammonium hexafluorophosphate (NH₄PF₆).

-

Reagent Assembly: In a 100 mL round-bottom flask, combine 1.0 equivalent of RuCl₃·3H₂O with 3.2 equivalents of dmbpy.

-

Causality: A slight excess of the ligand ensures complete conversion of the kinetically trapped bis-intermediate into the homoleptic tris-complex.

-

-

Solvent Addition & Degassing: Add 20 mL of ethylene glycol. Degas the mixture by bubbling argon gas through the suspension for 15 minutes.

-

Causality: Degassing prevents the high-temperature oxidative degradation of the bipyridine ligands and the solvent.

-

-

Thermal Coordination: Equip the flask with a reflux condenser and heat the mixture to 150 °C under an argon atmosphere for 6 to 12 hours.

-

Validation Checkpoint 1 (Visual): The reaction is complete when the opaque, dark brown/black suspension transitions into a clear, deeply luminescent orange-red solution. This optical shift is the hallmark of the Ru(II) Metal-to-Ligand Charge Transfer (MLCT) state formation.

-

-

Cooling and Dilution: Allow the reaction to cool to room temperature. Dilute the mixture with 50 mL of deionized water.

-

Causality: The intermediate formed is [Ru(dmbpy)₃]Cl₂, which is highly soluble in water but difficult to extract for organic applications.

-

-

Anion Metathesis: Vigorously stir the aqueous solution and add a saturated aqueous solution of NH₄PF₆ dropwise.

-

Causality: The bulky, hydrophobic PF₆⁻ anion pairs with the large complex cation. This drastically reduces the lattice hydration energy, thermodynamically driving the complex out of the aqueous phase.

-

Validation Checkpoint 2 (Phase Shift): An immediate precipitation of a bright orange microcrystalline solid confirms successful metathesis.

-

-

Isolation: Collect the precipitate via vacuum filtration. Wash the solid sequentially with cold water (to remove excess NH₄PF₆ and ethylene glycol) and diethyl ether (to remove unreacted dmbpy ligand).

-

Final Validation: Dry the solid under vacuum.

-

Validation Checkpoint 3 (Photophysics): Irradiate the dried powder with a 365 nm UV lamp. A brilliant orange-red emission confirms the structural integrity of the triplet MLCT state.

-

Quantitative Data & Characterization

To ensure the synthesized batch meets the rigorous standards required for downstream applications, validate the product against the following established analytical parameters[3].

| Parameter | Value | Analytical Significance |

| Molecular Weight | 943.71 g/mol (PF₆ salt) | Confirms complete anion metathesis. |

| ¹H NMR (CD₃OD) | δ 8.53, 7.60, 7.29, 2.56 ppm | Confirms D3 symmetry and ligand purity. |

| HRMS (ESI-TOF) | m/z 327.1021 [M]²⁺ | Exact mass verification of the intact dication. |

| UV-Vis Absorption | λmax ≈ 454 nm | Characteristic Metal-to-Ligand Charge Transfer band. |

| Photoluminescence | λem ≈ 615 nm | Confirms the triplet MLCT emission state. |

Sources

The Photophysics of Ruthenium(II) Dimethylbipyridine: Molar Extinction Coefficient and Applications

Executive Summary

The rational design of transition metal photosensitizers is a cornerstone of modern photoredox catalysis, triplet-triplet annihilation upconversion (TTA-UC), and photodynamic therapy (PDT)[1]. Among the most ubiquitous and highly benchmarked complexes is ruthenium(II) tris(4,4'-dimethyl-2,2'-bipyridine) , commonly abbreviated as [Ru(dmbpy)3]2+ or [Ru(dmb)3]2+ .

As a Senior Application Scientist, I approach the evaluation of any photosensitizer by first interrogating its photon-harvesting efficiency—quantified by its molar extinction coefficient ( ϵ ) . The ϵ value is not merely a spectroscopic triviality; it physically represents the cross-sectional area of photon capture. This technical guide provides an in-depth analysis of the molar extinction coefficient of [Ru(dmbpy)3]2+ , the causality behind its photophysical behavior, and a self-validating protocol for its accurate experimental determination.

Photophysical Profiling & The MLCT Transition

When [Ru(dmbpy)3]2+ is irradiated with visible light, it undergoes a spin-allowed Metal-to-Ligand Charge Transfer (MLCT) transition ( dπ→π∗ ). An electron from the ruthenium metal's t2g orbital is promoted to the lowest unoccupied π∗ orbital of one of the dimethylbipyridine ligands.

Causality in Structural Design

The addition of methyl groups at the 4,4'-positions of the bipyridine ligands introduces a mild electron-donating inductive effect. This structural modification slightly destabilizes the metal-centered HOMO ( t2g ) and raises the energy of the ligand-centered LUMO ( π∗ ). Consequently, the oxidation potential of [Ru(dmbpy)3]2+ is shifted compared to the unsubstituted parent complex [Ru(bpy)3]2+ , making it a slightly stronger photoreductant in its excited state[2].

Despite these electronic shifts, the molar extinction coefficient remains highly robust. At its MLCT absorption maximum ( λmax≈450 nm), the ϵ of [Ru(dmbpy)3]2+ is approximately 1.4×104 M−1cm−1 [3]. Following photon absorption, the singlet excited state ( 1 MLCT) undergoes rapid and near-quantitative intersystem crossing (ISC) to a long-lived triplet state ( 3 MLCT) with a lifetime of approximately 870 ns[4]. This extended lifetime is the critical variable that allows the complex to engage in bimolecular electron or energy transfer before radiative decay (phosphorescence) occurs.

Photophysical pathway of [Ru(dmbpy)3]2+ highlighting MLCT absorption and triplet state generation.

Quantitative Data Presentation

To contextualize the performance of [Ru(dmbpy)3]2+ , it is essential to compare its photophysical metrics against the unsubstituted industry standard, [Ru(bpy)3]2+ .

| Photophysical Parameter | [Ru(bpy)3]2+ | [Ru(dmbpy)3]2+ | Causality / Impact |

| MLCT Absorption Max ( λmax ) | ~452 nm | ~450 nm | Inductive effect of methyl groups slightly alters the HOMO-LUMO gap[5]. |

| Molar Extinction Coefficient ( ϵ ) | 1.46×104 M−1cm−1 | 1.40−1.47×104 M−1cm−1 | Ensures high photon capture cross-section in the blue/visible region[3]. |

| Triplet Lifetime ( τ ) | ~600 - 800 ns | ~870 ns | Longer lifetime enhances the probability of successful bimolecular quenching[4]. |

| Emission Maximum ( λem ) | ~615 nm | ~600 nm | Phosphorescence from the 3 MLCT state back to the singlet ground state[4]. |

Self-Validating Experimental Protocol: Determination of ϵ

In analytical spectroscopy, simply reading an absorbance value is insufficient for scientific integrity. The determination of the molar extinction coefficient must be a self-validating system to rule out inner filter effects, aggregation, or instrumental saturation.

Step-by-Step Methodology

1. Reagent Preparation & Purification

-

Synthesize or procure high-purity 2 .

-

Recrystallize the complex from acetonitrile/diethyl ether to remove trace luminescent impurities or uncoordinated ligands.

-

Dry under vacuum at 60°C for 12 hours to remove residual solvent.

2. Gravimetric Stock Solution Preparation

-

Weigh exactly 2.00 mg of 2 using a microbalance (accuracy ±0.01 mg).

-

Dissolve in spectroscopic-grade acetonitrile (MeCN) in a 10.00 mL Class A volumetric flask to create a primary stock solution (~ 2.1×10−4 M).

3. Serial Dilution (The Linearity Matrix)

-

Prepare a minimum of five serial dilutions ranging from 1.0×10−5 M to 8.0×10−5 M.

-

Causality Check: This specific concentration range ensures that the maximum absorbance ( A ) remains between 0.1 and 1.0. Absorbance values above 1.0 often deviate from linearity due to stray light limitations in the detector and molecular shadowing (inner filter effects).

4. Spectroscopic Measurement

-

Use a dual-beam UV-Vis spectrophotometer.

-

Place spectroscopic-grade MeCN in the reference cuvette (1.0 cm path length, quartz).

-

Scan the samples from 300 nm to 700 nm. Record the exact absorbance at the λmax (~450 nm).

5. Beer-Lambert Analysis & Self-Validation

-

Plot Absorbance ( A ) vs. Concentration ( c ).

-

Apply linear regression: A=ϵ⋅l⋅c .

-

Validation Criterion 1: The R2 value must be ≥0.999 . An intercept deviating significantly from zero indicates baseline drift or cuvette mismatch.

-

Validation Criterion 2: Repeat the measurement of the median concentration using a 0.5 cm path length cuvette. The calculated ϵ must match the 1.0 cm data within ±1% , proving the absence of path-length-dependent artifacts.

Experimental workflow for determining and validating the molar extinction coefficient.

Applications in Drug Development & Catalysis

The high molar extinction coefficient and long triplet lifetime of [Ru(dmbpy)3]2+ make it an indispensable tool across several advanced scientific domains.

1. Triplet-Triplet Annihilation Upconversion (TTA-UC) In TTA-UC, low-energy photons (e.g., visible light) are converted into higher-energy photons (e.g., UV or blue light). [Ru(dmbpy)3]2+ is frequently used as a triplet sensitizer in conjunction with an annihilator like 9,10-diphenylanthracene (DPA)[4]. Because its ϵ is robust ( 1.4×104 M−1cm−1 ), it efficiently harvests incident 450 nm light even at low power densities (such as ambient solar flux). The long 870 ns lifetime allows the 3 MLCT state to undergo Dexter energy transfer to DPA, eventually leading to upconverted blue fluorescence[3].

2. Photodynamic Therapy (PDT) & Dual-Action Photochemotherapy In drug development, ruthenium complexes are heavily researched for PDT. A critical consideration for any PDT photosensitizer is its molar extinction coefficient at the tissue-penetrating activation wavelength[1]. While [Ru(dmbpy)3]2+ absorbs primarily in the blue region, its high ϵ ensures efficient generation of reactive oxygen species (ROS) in superficial treatments or when utilized in upconversion nanocapsules designed for deep-tissue penetration.

3. Photoredox Catalysis and Artificial Photosynthesis In the pursuit of artificial photosynthesis (e.g., CO2 reduction to CO or methane), [Ru(dmbpy)3]2+ acts as a potent redox photosensitizer[2]. The high extinction coefficient ensures that the catalyst matrix can operate at lower sensitizer loadings, preventing the self-quenching and aggregation issues that plague less absorptive dyes.

References

-

Illuminating the future: a review of ruthenium-based agents for dual action photochemotherapy and photodynamic therapy Source: rsc.org URL:[Link]

-

From triplet sensitizers and triplet acceptors to upconversion quantum yield Source: umb.edu URL:[Link]

-

Photon upconversion via triplet–triplet annihilation Source: umb.edu URL:[Link]

-

Investigation of excited state, reductive quenching, and intramolecular electron transfer of Ru(II) Source: nih.gov URL:[Link]

-

Investigation of photophysical properties and potential biological applications of substituted tris(polypyridyl)ruthenium(II) complexes Source: frontiersin.org URL:[Link]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. Investigation of excited state, reductive quenching, and intramolecular electron transfer of Ru(ii)–Re(i) supramolecular photocatalysts for CO2 reduction using time-resolved IR measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 4. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 5. Frontiers | Investigation of photophysical properties and potential biological applications of substituted tris(polypyridyl)ruthenium(II) complexes [frontiersin.org]

Navigating the Coordination Sphere: A Guide to Ligand Substitution Mechanisms in Ruthenium(II) Bipyridine Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ruthenium(II) bipyridine complexes, epitomized by the iconic [Ru(bpy)₃]²⁺, represent a cornerstone of modern coordination chemistry. Their unique photophysical properties, redox activity, and synthetic versatility have propelled them into the forefront of applications ranging from photoredox catalysis and solar energy conversion to medicinal inorganic chemistry. The ability to precisely tune their function hinges on a deep understanding of their reactivity, particularly the mechanisms of ligand substitution. This guide provides a comprehensive exploration of the core principles governing these reactions. We will dissect the dissociative, associative, and interchange pathways, analyze the electronic, steric, and environmental factors that dictate the operative mechanism, and detail the state-of-the-art experimental and computational methodologies employed to elucidate these intricate processes. This document is intended to serve as a foundational resource for researchers seeking to rationally design and manipulate ruthenium(II) bipyridine derivatives for advanced applications.

The Significance of a Dynamic Coordination Sphere

The functionality of a ruthenium(II) bipyridine complex is not static; it is intrinsically linked to the lability of its ligands. For instance, in the context of photoactivated chemotherapy (PACT), a pro-drug complex must remain inert in the dark but selectively release a cytotoxic ligand or bind to a biological target like DNA upon light irradiation.[1] This activation is a classic example of a ligand substitution reaction. Similarly, in catalysis, the creation of a vacant coordination site through ligand dissociation is often the rate-limiting step for substrate binding and activation.[2] Therefore, mastering the control of ligand substitution is paramount to advancing these fields.

Ruthenium(II) is a 4d⁶ metal ion, and its octahedral complexes with three bidentate ligands like bipyridine are coordinatively saturated, featuring an 18-electron count. This electronic configuration strongly disfavors the formation of a 20-electron intermediate, meaning that purely associative substitution pathways are generally unlikely for ground-state reactions.[3][4] Consequently, ligand substitution in these systems is predominantly governed by dissociative or interchange mechanisms.

Core Mechanistic Pathways

The substitution of a ligand (L) by an incoming nucleophile (Y) in an octahedral complex, such as [Ru(bpy)₂(L)X]ⁿ⁺, can be described by three limiting mechanisms: Dissociative (D), Associative (A), and Interchange (I).

Dissociative (D) Mechanism

The dissociative pathway is the most common for 18-electron octahedral complexes.[4] It is a two-step process where the rate-determining step is the cleavage of the Ru-L bond, forming a coordinatively unsaturated 16-electron intermediate. This intermediate is highly reactive and is rapidly captured by the incoming ligand Y.

Mechanism:

-

Slow Dissociation: [Ru(bpy)₂LX]ⁿ⁺ → [Ru(bpy)₂X]ⁿ⁺ + L (rate-determining)

-

Fast Coordination: [Ru(bpy)₂X]ⁿ⁺ + Y → [Ru(bpy)₂YX]ⁿ⁺

The key feature of this mechanism is that the reaction rate is independent of the nature or concentration of the incoming ligand, Y. This leads to a first-order rate law: Rate = k₁[Ru(bpy)₂LX]ⁿ⁺ .

Associative (A) Mechanism

Though less common for saturated complexes, an associative mechanism can be operative, particularly for complexes with lower electron counts or under photochemical conditions. This pathway involves the initial formation of a bond with the incoming ligand, creating a seven-coordinate, 20-electron intermediate, which then loses the leaving group L.

Mechanism:

-

Slow Association: [Ru(bpy)₂LX]ⁿ⁺ + Y → [Ru(bpy)₂LXY]ⁿ⁺ (rate-determining)

-

Fast Dissociation: [Ru(bpy)₂LXY]ⁿ⁺ → [Ru(bpy)₂YX]ⁿ⁺ + L

The rate of this reaction depends on the concentration of both the complex and the incoming nucleophile, Y, resulting in a second-order rate law: Rate = k₁[Ru(bpy)₂LX]ⁿ⁺[Y] . Evidence for associative pathways has been found in the aquation and anation reactions of some ruthenium(II) arene complexes.[5]

Interchange (I) Mechanism

The interchange mechanism represents a concerted process without a distinct intermediate. The degree of bond-making with the incoming ligand (Y) versus bond-breaking with the leaving ligand (L) in the transition state determines whether the mechanism is designated as associative interchange (Iₐ) or dissociative interchange (Iₔ). In an Iₐ mechanism, the Ru-Y bond formation is more significant in the transition state, and the rate shows a strong dependence on [Y]. In an Iₔ mechanism, the Ru-L bond cleavage is more advanced, and the rate shows only a weak dependence on [Y].

| Mechanism Type | Rate Law | Intermediate | Key Characteristics |

| Dissociative (D) | Rate = k[Complex] | 5-coordinate (16e⁻) | Independent of incoming ligand concentration. Favored by bulky ligands and weak Ru-L bonds. |

| Associative (A) | Rate = k[Complex][Y] | 7-coordinate (20e⁻) | Dependent on incoming ligand concentration and nucleophilicity. Rare for 18e⁻ complexes. |

| Interchange (I) | Rate ≈ k[Complex][Y] | Transition state only | Concerted process. Sensitivity to [Y] distinguishes Iₐ (high) from Iₔ (low). |

Table 1: Summary of Ligand Substitution Mechanism Characteristics.

Photochemical Ligand Substitution: A Different Paradigm

For many ruthenium(II) bipyridine derivatives, thermal ligand substitution is extremely slow. However, irradiation with visible light can trigger efficient ligand exchange. This photosubstitution is central to applications in light-activated drug delivery and photodynamic therapy.[1][6]

The process is initiated by the absorption of a photon, promoting the complex from its singlet ground state to a singlet metal-to-ligand charge transfer (¹MLCT) excited state. This state rapidly undergoes intersystem crossing (ISC) to a longer-lived triplet MLCT (³MLCT) state.[7] From this ³MLCT state, the complex can be thermally promoted to a dissociative triplet metal-centered (³MC) or ligand-field (³LF) state.[8][9] It is the population of this antibonding ³MC state that weakens the Ru-ligand bonds and leads to ligand dissociation.[8][10]

The quantum yield (Φ) of photosubstitution is highly sensitive to the energy gap between the ³MLCT and ³MC states. This gap can be tuned by modifying the ligand set.

-

Steric Effects: Introducing bulky substituents on the bipyridine ligands (e.g., methyl groups in the 6,6'-positions) can destabilize the ground state, lowering the energy of the ³MC state and increasing the photosubstitution quantum yield.[6][9][11]

-

Electronic Effects: Electron-donating groups on the bipyridine ligands tend to raise the energy of the ³MLCT state, which can decrease the rate of photosubstitution, while electron-withdrawing groups can have the opposite effect.[1][12]

Experimental Protocols for Mechanistic Elucidation

Determining the mechanism of a ligand substitution reaction requires careful kinetic analysis under controlled conditions.

Protocol: Pseudo-First-Order Kinetic Analysis via UV-Vis Spectroscopy

This protocol is designed to determine the rate law for the substitution of a ligand L by an incoming ligand Y, where the reaction can be monitored by a change in the electronic absorption spectrum.

Objective: To determine if the reaction rate depends on the concentration of the incoming ligand, Y.

Materials:

-

Ruthenium complex [Ru(bpy)₂LX]ⁿ⁺

-

Incoming ligand, Y

-

Non-coordinating solvent (e.g., acetonitrile, acetone)

-

Thermostatted UV-Vis spectrophotometer with a multicell holder

-

Standard volumetric glassware and syringes

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the ruthenium complex of known concentration (e.g., 0.1 mM) in the chosen solvent. Prepare a series of stock solutions of the incoming ligand Y at much higher concentrations (e.g., 10 mM, 20 mM, 50 mM, 100 mM).

-

Spectral Acquisition: Record the initial UV-Vis spectrum of the ruthenium complex solution to identify the λₘₐₓ of the MLCT band. Also, record the spectrum of the final product after the reaction has gone to completion to identify the final absorbance.

-

Kinetic Run: a. Equilibrate the spectrophotometer cell holder to the desired temperature (e.g., 25.0 °C). b. Pipette a known volume of the ruthenium complex stock solution into a cuvette. c. Initiate the reaction by injecting a small volume of the first Y stock solution, ensuring the concentration of Y is at least 10-fold greater than the complex concentration (pseudo-first-order conditions). Mix rapidly. d. Immediately begin monitoring the change in absorbance at λₘₐₓ over time. Collect data until the reaction is >95% complete.

-

Repeat for Different Concentrations: Repeat step 3 using the different stock solutions of Y to obtain kinetic data for at least 4-5 different concentrations of the incoming ligand.

-

Data Analysis: a. For each run, plot ln(Aₜ - A∞) versus time, where Aₜ is the absorbance at time t and A∞ is the absorbance at infinite time (reaction completion). b. If this plot is linear, the reaction is first-order with respect to the ruthenium complex. The slope of this line is equal to -kₒᵦₛ, the pseudo-first-order rate constant. c. Finally, plot the calculated kₒᵦₛ values against the concentration of the incoming ligand, [Y].

-

Mechanistic Interpretation:

-

Dissociative (D) or Interchange (Iₔ): If the plot of kₒᵦₛ vs. [Y] is a horizontal line (slope ≈ 0), the rate is independent of [Y], indicating a D or Iₔ mechanism.

-

Associative (A) or Interchange (Iₐ): If the plot of kₒᵦₛ vs. [Y] is a straight line passing through the origin (or with a small intercept), the rate is dependent on [Y], indicating an A or Iₐ mechanism. The slope of this line is the second-order rate constant, k₂.

-

Complementary Techniques

-

NMR Spectroscopy: Useful for identifying reaction products and, in some cases, stable intermediates. Line-broadening analysis can provide information on the rates of ligand exchange.[13]

-

Stopped-Flow Spectroscopy: Essential for studying reactions that are too fast for conventional spectrophotometers (timescales of milliseconds).[14]

-

Mass Spectrometry (ESI-MS): Confirms the mass of reactants, products, and sometimes transient intermediates, verifying the overall reaction stoichiometry.[13][15]

-

Computational Modeling (DFT): Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools for mapping potential energy surfaces of substitution reactions. They can provide structures of transition states and intermediates, calculate activation barriers, and rationalize the influence of steric and electronic modifications on the reaction mechanism.[8][16]

Conclusion and Future Outlook

The study of ligand substitution mechanisms in ruthenium(II) bipyridine derivatives is a mature yet continually evolving field. While the foundational principles of dissociative and associative pathways are well-established, the nuances introduced by photochemical activation and subtle ligand modifications present ongoing research opportunities. For drug development professionals, a quantitative understanding of substitution kinetics is critical for designing complexes that activate at the right time and place. For materials scientists and catalysis researchers, controlling ligand dynamics is key to developing more efficient and robust systems. The synergy between detailed kinetic experiments and high-level computational modeling will continue to be the driving force in unraveling these complex reaction pathways, paving the way for the next generation of rationally designed ruthenium complexes.

References

-

Knoll, J. D., & Turro, C. (2015). Steric and Electronic Factors Associated with the Photoinduced Ligand Exchange of Bidentate Ligands Coordinated to Ru(II). Photochemistry and Photobiology, 91(3), 561-569. [Link]

-

Magyar, A. P., et al. (2020). Theoretical Study of the Full Photosolvolysis Mechanism of [Ru(bpy)₃]²⁺: Providing a General Mechanistic Roadmap for the Photochemistry of [Ru(N^N)₃]²⁺-Type Complexes toward Both Cis and Trans Photoproducts. Inorganic Chemistry, 59(20), 15314-15328. [Link]

-

Pannico, M., et al. (2021). The Many Lives of [Ru(bpy)₃]²⁺: A Historical Perspective. Molecules, 26(11), 3323. [Link]

-

Haukka, M., et al. (2001). Ruthenium(II) Bipyridine Complexes: Synthesis and Characterization of Ru(bpy)(CO)₂(SCN)₂, Ru(dmbpy)(CO)₂Cl₂, and Ru(dmbpy)(CO)₂(NCS)H. Inorganic Chemistry, 40(15), 3843-3847. [Link]

-

Gligorijević, N., et al. (2021). New ruthenium(ii) complexes with quinone diimine and substituted bipyridine as inert ligands: synthesis, characterization, mechanism of action, DNA/HSA binding affinity and cytotoxic activity. Dalton Transactions, 50(44), 16181-16198. [Link]

-

Kafle, A., et al. (2021). Gas-phase spectroscopy of singly reduced tris(bipyridine)ruthenium ions, Ru(bipy)₃⁺. Physical Chemistry Chemical Physics, 23(16), 9817-9824. [Link]

-

Haukka, M., et al. (2001). Ruthenium(II) Bipyridine Complexes: Synthesis and Characterization of Ru(bpy)(CO)₂(SCN)₂, Ru(dmbpy)(CO)₂Cl₂, and Ru(dmbpy)(CO)₂(NCS)H (bpy = 2,2'-Bipyridine; dmbpy = 6,6'-Dimethyl-2,2'-bipyridine). Inorganic Chemistry, 40(15), 3843-3847. [Link]

-

Yan, Y. K., et al. (2003). Kinetics of aquation and anation of ruthenium(II) arene anticancer complexes, acidity and X-ray structures of aqua adducts. Journal of the Chemical Society, Dalton Transactions, (23), 4449-4457. [Link]

-

Malina, J., et al. (2023). Bipyridine Ruthenium(II) Complexes with Halogen-Substituted Salicylates: Synthesis, Crystal Structure, and Biological Activity. Molecules, 28(12), 4627. [Link]

-

Bhuiyan, A. A., et al. (2010). Synthesis and Characterization of Ruthenium Complexes Containing Chlorophenanthroline and Bipyridine. Inquiry The University of Arkansas Undergraduate Research Journal, 11(1). [Link]

-

Strieth-Kalthoff, F., et al. (2018). Ligand Substitution of RuII–Alkylidenes to Ru(bpy)₃²⁺: Sequential Olefin Metathesis/Photoredox Catalysis. Angewandte Chemie International Edition, 57(23), 6966-6970. [Link]

-

Haukka, M., et al. (2014). Ruthenium complexes with 2,2′-, 2,4′- and 4,4′-bipyridine ligands: The role of bipyridine coordination modes and halide ligands. Polyhedron, 80, 111-119. [Link]

-

Movassaghi, M., & Hill, M. D. (2006). Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes. Journal of the American Chemical Society, 128(14), 4592-4593. [Link]

-

LibreTexts. (2021). 14.1.1: Ligand Dissociation and Substitution. Chemistry LibreTexts. [Link]

-

Stanley, G. G. (2017). Lecture notes for chapter 11. VIPEr. [Link]

-

Lajeunesse, S., et al. (2008). Mechanism of Ligand Photodissociation in Photoactivable [Ru(bpy)₂L₂]²⁺ Complexes: A Density Functional Theory Study. Journal of the American Chemical Society, 130(30), 9662-9664. [Link]

-

Kober, E. M., et al. (1984). Solvent dependence of metal-to-ligand charge-transfer transitions. Evidence for initial electron localization in MLCT excited states of 2,2'-bipyridine complexes of ruthenium(II) and osmium(II). Inorganic Chemistry, 23(22), 3589-3596. [Link]

-

Jang, H. J. (2016). Electronic and Steric Effects of Bipyridine Ligands on the Photochemistry of [Ru(tpy)(bpy)X]ⁿ⁺ Complexes. Euroscholars. [Link]

-

Mhandu, C., et al. (2023). Ruthenium(II)–Arene Complexes with a 2,2′-Bipyridine Ligand as Anti-Aβ Agents. Molecules, 28(14), 5363. [Link]

-

Bonnet, S., et al. (2017). Influence of the Steric Bulk and Solvent on the Photoreactivity of Ruthenium Polypyridyl Complexes Coordinated to l-Proline. Inorganic Chemistry, 56(9), 5057-5069. [Link]

-

Juris, A., et al. (1998). Effects of Intraligand Electron Delocalization, Steric Tuning, and Excited-State Vibronic Coupling on the Photophysics of Aryl-Substituted Bipyridyl Complexes of Ru(II). Journal of the American Chemical Society, 120(44), 11520-11530. [Link]

-

Faltusova, P., et al. (2011). PHOTOREDOX CATALYSIS BY [Ru(bpy)₃]²⁺ TO TRIGGER TRANSFORMATIONS OF ORGANIC MOLECULES. Collection of Czechoslovak Chemical Communications, 76(7), 859-917. [Link]

-

Allen, L. R., et al. (1984). Substitution reactions of ruthenium(II) complexes containing 2,2'-bipyridine and 1,10-phenanthroline. Inorganic Chemistry, 23(26), 4649-4654. [Link]

-

Durham, B., et al. (1991). Evidence for dissociative photosubstitution reactions of (acetonitrile)(bipyridine)(terpyridine)ruthenium(2+). Crystal and molecular structure of ₂·(CH₃)₂CO. Journal of the American Chemical Society, 113(5), 1665-1671. [Link]

-

Malina, J., et al. (2023). Bipyridine Ruthenium(II) Complexes with Halogen-Substituted Salicylates: Synthesis, Crystal Structure, and Biological Activity. Molecules, 28(12), 4627. [Link]

-

M. Brewer, K. J. (2019). New Ru(II) Complexes for Dual Photoreactivity: Ligand Exchange and ¹O₂ Generation. Accounts of Chemical Research, 52(11), 3046-3056. [Link]

-

Sgrignani, J., et al. (2023). Simulating Metal Complex Formation and Ligand Exchange: Unraveling the Interplay between Entropy, Kinetics, and Mechanisms on the Chelate Effect. Journal of Chemical Theory and Computation, 19(20), 7230-7241. [Link]

-

Al-Hamdani, A. A. S., et al. (2024). Investigation of Substitution Reaction Kinetics and Thermodynamics between Salen and [Cu(PDTC)₂] Complex. Journal of Applied Organometallic Chemistry, 3(1). [Link]

-

Drochioiu, G., et al. (2014). EXPERIMENTAL TECHNIQUES EMPLOYED IN THE STUDY OF METAL COMPLEXES-DNA – INTERACTIONS. Farmacia Journal, 62(6), 1048-1061. [Link]

-

Tanaka, K., et al. (1995). Ligand effects of ruthenium 2,2′-bipyridine and 1,10-phenanthroline complexes on the electrochemical reduction of CO₂. Journal of the Chemical Society, Dalton Transactions, (10), 1571-1576. [Link]

-

Al-Hamdani, A. A. S., et al. (2023). Kinetics and Mechanism of Ligand Substitution Reaction of Tetraamine Macrocyclic Ligand with Tridentate Schiff Base in Copper. Inorganic Chemistry Research, 7(2), 173-180. [Link]

-

De Angelis, F., et al. (2011). Neutron Scattering Techniques for Studying Metal Complexes in Aqueous Solution. Accounts of Chemical Research, 44(9), 794-803. [Link]

-

Ohtsu, H., et al. (2019). Coordination Chemistry of Ru(II) Complexes of an Asymmetric Bipyridine Analogue: Synergistic Effects of Supporting Ligand and Coordination Geometry on Reactivities. Molecules, 25(1), 22. [Link]

-

Samanta, S. K., et al. (2012). Taming Tris(bipyridine)ruthenium(II) and Its Reactions in Water by Capture/Release with Shape-Switchable Symmetry-Matched Cyclophanes. Journal of the American Chemical Society, 134(3), 1742-1749. [Link]

Sources

- 1. euroscholars.eu [euroscholars.eu]

- 2. Ligand Substitution of RuII–Alkylidenes to Ru(bpy)3 2+: Sequential Olefin Metathesis/Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. ionicviper.org [ionicviper.org]

- 5. Kinetics of aquation and anation of ruthenium(II) arene anticancer complexes, acidity and X-ray structures of aqua adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Steric and Electronic Factors Associated with the Photoinduced Ligand Exchange of Bidentate Ligands Coordinated to Ru(II) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Many Lives of [Ru(bpy)3]2+: A Historical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. New Ru(II) Complexes for Dual Photoreactivity: Ligand Exchange and 1O2 Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. semanticscholar.org [semanticscholar.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Ligand effects of ruthenium 2,2′-bipyridine and 1,10-phenanthroline complexes on the electrochemical reduction of CO2 - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 13. Bipyridine Ruthenium(II) Complexes with Halogen-Substituted Salicylates: Synthesis, Crystal Structure, and Biological Activity | MDPI [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Bipyridine Ruthenium(II) Complexes with Halogen-Substituted Salicylates: Synthesis, Crystal Structure, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

Application Note: Visible-Light Photoredox Catalysis Using Ru(dmbpy)3²⁺

Introduction & Mechanistic Rationale

Visible-light photoredox catalysis has fundamentally reshaped modern organic synthesis by enabling single-electron transfer (SET) processes under exceptionally mild conditions 1[1]. While [Ru(bpy)3]²⁺ is the archetypal photocatalyst, precise structural modifications to the bipyridine ligands can profoundly tune the optoelectronic properties of the complex.

The incorporation of electron-donating methyl groups in Ruthenium tris(4,4'-dimethyl-2,2'-bipyridine) dication—Ru(dmbpy)3²⁺ —increases the electron density at the metal center. This structural modification shifts the redox potentials negatively, rendering the excited state (*Ru²⁺) a slightly stronger photoreductant while extending its excited-state lifetime. Furthermore, the alkyl substitution enhances the catalyst's solubility in organic solvent mixtures at cryogenic temperatures, making it an exceptionally robust catalyst for challenging SET events, such as the activation of diaryliodonium salts2[2].

Catalyst Benchmarking & Reaction Optimization

In the context of dual copper-photoredox catalyzed trifluoromethoxylation, catalyst selection dictates reaction viability. The excited state *Ru(dmbpy)3²⁺ must possess sufficient reducing power to trigger the homolytic cleavage of the C–I bond in diaryliodonium tetrafluoroborates, while the oxidized Ru(III) species must be capable of oxidizing the intermediate Cu(I) complex to close the catalytic cycle[2].

Table 1: Influence of Photocatalyst Selection on Dual-Catalytic Trifluoromethoxylation

| Entry | Photocatalyst | Relative Yield | Mechanistic Rationale for Performance |

| 1 | Ru(dmbpy)3(PF6)2 | Optimal | Balanced redox potentials enable efficient SET to iodonium salts and rapid turnover with Cu(I). Enhanced solubility at -60 °C. |

| 2 | fac-Ir(ppy)3 | Suboptimal | Mismatched redox potentials for the specific Cu(I)/Cu(II) oxidation step; potential over-reduction. |

| 3 | Ru(phen)3(PF6)2 | Suboptimal | Rigid phenanthroline ligands alter outer-sphere electron transfer kinetics and reduce low-temperature solubility. |

| 4 | Organic Dyes | Trace | Insufficient excited-state lifetime and reducing power for diaryliodonium activation. |

(Data synthesized from optimization studies of diaryliodonium trifluoromethoxylation[2])

Mechanistic Pathway: Dual Copper/Photoredox Catalysis

The synergy between Ru(dmbpy)3²⁺ and copper catalysis enables the construction of complex C(aryl)–OCF3 bonds without harsh external oxidants[2].

-

Photoexcitation & SET: Visible light irradiation excites Ru(dmbpy)3²⁺ to its triplet excited state. This species acts as an electron donor (reductive quenching cycle) to reduce the diaryliodonium salt, generating a highly reactive aryl radical and Ru(III)[2].

-

Copper Activation: Concurrently, CuOTf reacts with trifluoromethyl arylsulfonate (TFMS) and CsF to form an anionic Cu(I)–OCF3 intermediate[2].

-

Radical Capture & Oxidation: The Ru(III) species oxidizes the Cu(I) complex to Cu(II) via a second SET event, regenerating the ground-state Ru(II) catalyst. The Cu(II) species rapidly captures the aryl radical to form a high-valent Ar-Cu(III)-OCF3 adduct[2].

-

Reductive Elimination: The Cu(III) intermediate undergoes reductive elimination to furnish the trifluoromethoxylated product and regenerate the Cu(I) catalyst[2].

Dual Cu/Ru(dmbpy)3 2+ photoredox catalytic cycle for trifluoromethoxylation.

Experimental Design & Setup Requirements

-

Light Source: 40 W White LED. Consistent photon flux is critical. Ensure the reaction vial is placed at a standardized distance (e.g., 2-3 cm) from the light source to ensure reproducibility.

-

Temperature Control: The reaction involves highly unstable radical and high-valent copper(III) intermediates. Maintaining the reaction at -60 °C during irradiation is strictly required to prevent premature thermal decomposition of the Ar-Cu(III)-OCF3 adduct[2].

-

Atmosphere: Strict anhydrous and anaerobic conditions are required. Oxygen is a potent triplet quencher and will rapidly shut down the photoredox cycle3[3].

Step-by-Step Protocol: Trifluoromethoxylation of Diaryliodonium Salts

Reagents: Diaryliodonium tetrafluoroborate (1.0 equiv), Trifluoromethyl arylsulfonate (TFMS, 4.0 equiv), Ru(dmbpy)3(PF6)2 (5.0 mol %), CuOTf (0.5 equiv), CsF (1.0 equiv), anhydrous MeCN/DCM.

Step-by-step experimental workflow for dual-catalytic trifluoromethoxylation.

Procedure:

-

Glovebox Preparation: In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube or sealed vial with CuOTf (0.5 equiv), TFMS (4.0 equiv), CsF (1.0 equiv), and the diaryliodonium tetrafluoroborate (1.0 equiv)[2].

-

Solvent Addition: Add a thoroughly degassed mixture of MeCN and DCM. Seal the vial with a PTFE septum cap.

-

Pre-activation: Remove the vial from the glovebox and stir the mixture in the dark at 25 °C for 1 hour. Causality: This step is necessary to allow the in situ formation of the active Cu(I)-OCF3 complex prior to radical generation[2].

-

Catalyst Addition & Cooling: Cool the reaction mixture to -60 °C using a cryocooler or dry ice/acetone bath. Inject a degassed solution of Ru(dmbpy)3(PF6)2 (5.0 mol %) in MeCN (0.08 mL) into the reaction mixture[2].

-

Irradiation: Irradiate the stirring mixture with a 40 W White LED at -60 °C for 48 hours[2].

-

Quenching & Workup: Remove the light source and allow the mixture to warm to room temperature. Quench the reaction by adding saturated aqueous NaHCO3 (12.0 mL) and a 3:1 mixture of MeCN/DCM (0.8 mL). Stir vigorously for 10 minutes[2].

-

Extraction: Extract the aqueous layer three times with DCM. Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate in vacuo[2].

-

Purification: Purify the crude product via flash column chromatography on silica gel to isolate the trifluoromethoxylated arene.

Self-Validation & Troubleshooting

To ensure the protocol operates as a self-validating system, perform the following analytical checks if yields deviate from expectations:

-

Luminescence Quenching (Stern-Volmer Analysis): If the reaction fails to initiate, verify that the diaryliodonium salt is effectively quenching the excited state of the catalyst. Measure the emission spectrum of Ru(dmbpy)3²⁺ (λex ≈ 450 nm) with increasing concentrations of the iodonium salt. A linear Stern-Volmer plot confirms efficient SET is occurring[3].

-

Control Experiments:

-

Fluoride Source Integrity: If the reaction stalls at the pre-activation step, ensure the CsF is strictly anhydrous. The fluoride source is critical for activating the TFMS reagent; moisture will competitively hydrolyze the intermediates[2].

References

-

Visible-Light Photoredox-Induced and Copper-Catalyzed Trifluoromethoxylation of Diaryliodonium Tetrafluoroborates. The Journal of Organic Chemistry - ACS Publications. 2

-

Visible-Light Photoredox-Catalyzed C(sp2)–H Difluoromethoxylation of (Hetero)arenes Utilizing a Shelf-Stable Pyridinium Reagent. Organic Letters - ACS Publications. 4

-

Improved Conditions for the Visible-Light Driven Hydrocarboxylation by Rh(I) and Photoredox Dual Catalysts Based on the Mechanistic Analyses. Frontiers. 3

-

Photoredox Catalysts Based on Earth-abundant Metal Complexes. Edinburgh Research Explorer. 5

-

Photoredox Catalysis by [Ru(bpy)3]2+ to Trigger Transformations of Organic Molecules. SciSpace. 1

-

Photocatalysts and Photoreactors Catalog. Sigma-Aldrich.

Sources

Application Note: Incorporating Ruthenium(II) Dimethylbipyridine Complexes into Dye-Sensitized Solar Cells (DSSCs)

Introduction & Mechanistic Rationale

The evolution of dye-sensitized solar cells (DSSCs) relies heavily on the precise molecular engineering of photosensitizers. Ruthenium-based complexes have been cornerstone sensitizers in DSSCs due to their efficient metal-to-ligand charge transfer (MLCT) characteristics and broad visible light absorption 1. While homoleptic dyes like N3 and N719 set early benchmarks, their susceptibility to water-induced desorption and interfacial recombination limits long-term device stability.

Incorporating 4,4'-dimethyl-2,2'-bipyridine (dmbpy) as an ancillary ligand in heteroleptic Ru(II) complexes—typically formulated as [Ru(dcbpy)(dmbpy)(NCS)2]—represents a critical design shift. The methyl substituents introduce targeted steric bulk and hydrophobicity, fundamentally altering the dye-electrolyte interface. This molecular modification repels water and the triiodide ( I3− ) redox mediator from the TiO₂ surface, thereby suppressing dark current (back-electron transfer) and elevating the open-circuit voltage ( Voc ). The global conversion efficiency depends heavily on optimizing the kinetics and energetics of these interfacial processes 2.

Structural logic of heteroleptic Ru(II) dmbpy dyes for DSSCs.

Photophysical Dynamics

Upon photoexcitation, the excited electron is transferred within femtoseconds into the conduction band of the TiO₂ semiconductor 3. The oxidized dye is subsequently regenerated by the iodide ( I− ) in the electrolyte. The dmbpy ligand ensures that the rate of regeneration outpaces the rate of recombination.

Electron transfer and recombination pathways in a Ru(II) dmbpy-sensitized solar cell.

Self-Validating Protocol: Device Fabrication

This protocol is designed to be self-validating; specific quality control (QC) checkpoints are embedded to ensure the causality of each step translates to device performance.

Phase 1: Photoanode Preparation & Passivation

To minimize electron back-recombination, treating the mesoporous layer of TiO₂ with TiCl4 is a critical necessity 4.

-

Substrate Cleaning: Sonicate FTO glass sequentially in Alconox solution, DI water, ethanol, and acetone for 15 minutes each. Dry under an N2 stream.

-

TiCl4 Pre-treatment: Immerse the cleaned FTO in a 40 mM aqueous TiCl4 solution at 70 °C for 30 minutes.

-

Causality: This forms a dense TiO₂ blocking layer that prevents direct contact between the FTO and the I3− electrolyte, shutting down a major recombination pathway.

-

-

Paste Deposition: Screen-print a ~12 µm active layer of 20 nm anatase TiO₂ paste, followed by a ~4 µm scattering layer (400 nm particles).

-

Sintering: Program a muffle furnace to ramp to 325 °C (5 min), 375 °C (5 min), 450 °C (15 min), and 500 °C (15 min).

-

QC Checkpoint: The film must turn from brownish-white to pure opaque white, confirming the complete combustion of ethyl cellulose binders.

-

-

TiCl4 Post-treatment: Repeat Step 2 on the sintered film, then re-sinter at 500 °C for 30 minutes.

-

Causality: This increases the surface roughness, allowing for higher dye loading density.

-

Phase 2: Dye Sensitization

-

Dye Bath Preparation: Dissolve the heteroleptic Ru(II) dmbpy dye to a concentration of 0.3 mM in a 1:1 (v/v) mixture of acetonitrile and tert-butanol.

-

Co-adsorbent Addition: Add 0.3 mM Chenodeoxycholic acid (CDCA) to the dye bath.

-